1-Benzyl-2-iodobenzene
Overview
Description
1-Benzyl-2-iodobenzene is an organic compound with the molecular formula C13H11I It consists of a benzene ring substituted with a benzyl group and an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-2-iodobenzene can be synthesized through several methods. One common approach involves the iodination of 1-benzylbenzene. This can be achieved by reacting 1-benzylbenzene with iodine and a suitable oxidizing agent, such as nitric acid, under reflux conditions . Another method involves the use of a diazonium salt intermediate, where 1-benzyl-2-aminobenzene is diazotized and then treated with potassium iodide to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the iodine atom is replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The benzyl group can be oxidized to form benzyl alcohol or benzaldehyde, while reduction can yield the corresponding benzylamine.
Coupling Reactions: It can be used in cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium amide in liquid ammonia or potassium tert-butoxide in dimethyl sulfoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts with bases like potassium carbonate or cesium carbonate in organic solvents.
Major Products Formed:
Substitution: Formation of substituted benzyl derivatives.
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Benzylamine.
Coupling: Biaryl compounds.
Scientific Research Applications
1-Benzyl-2-iodobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of novel therapeutic agents, particularly in the synthesis of compounds with potential anticancer and antimicrobial activities.
Material Science: It is employed in the preparation of functionalized materials and polymers.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-benzyl-2-iodobenzene in chemical reactions typically involves the activation of the benzene ring through the electron-withdrawing effect of the iodine atom. This activation facilitates nucleophilic attack and subsequent substitution reactions . In biological systems, its mechanism of action may involve interactions with specific enzymes or receptors, leading to modulation of biochemical pathways .
Comparison with Similar Compounds
Iodobenzene: A simpler analog with only an iodine atom attached to the benzene ring.
Benzyl Chloride: Similar structure but with a chlorine atom instead of iodine.
Benzyl Bromide: Similar structure but with a bromine atom instead of iodine.
Uniqueness: 1-Benzyl-2-iodobenzene is unique due to the presence of both a benzyl group and an iodine atom, which imparts distinct reactivity and allows for versatile applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
1-benzyl-2-iodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11I/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWHKANKMDNRGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392610 | |
Record name | 1-benzyl-2-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60392610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35444-93-0 | |
Record name | 1-benzyl-2-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60392610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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